N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a thienyl ring, a methylene bridge, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine typically involves the condensation of 5-nitro-3-thiophenecarboxaldehyde with 3-phenyl-5-isoxazolamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thienyl or isoxazole derivatives.
Scientific Research Applications
N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-morpholino-N’-[(5-nitro-3-thienyl)carbonyl]urea
- N-[(5-nitro-3-thienyl)carbonyl]-N’-(2-thienylmethyl)urea
- 2-{(2E)-2-[(5-Nitro-3-thienyl)methylene]hydrazino}pyridine
Uniqueness
N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
37853-14-8 |
---|---|
Molecular Formula |
C14H9N3O3S |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
(E)-1-(5-nitrothiophen-3-yl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C14H9N3O3S/c18-17(19)14-6-10(9-21-14)8-15-13-7-12(16-20-13)11-4-2-1-3-5-11/h1-9H/b15-8+ |
InChI Key |
ZPMLHLSIKUTESD-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)/N=C/C3=CSC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)N=CC3=CSC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.